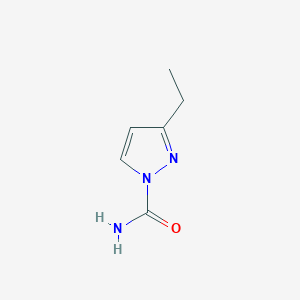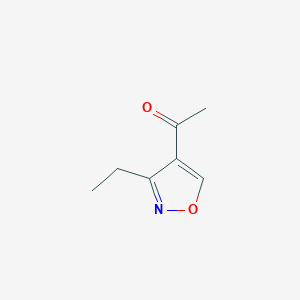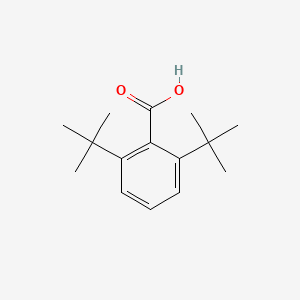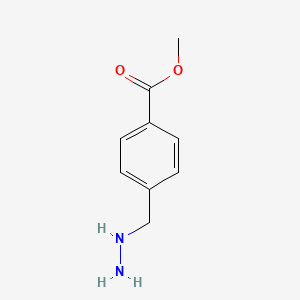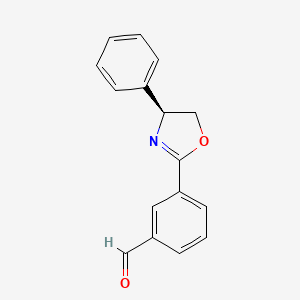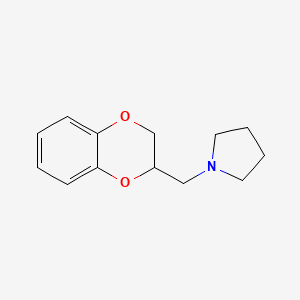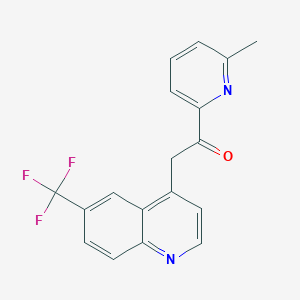![molecular formula C9H7F2NOS B12872954 2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)
2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C9H7F2NOS It is a derivative of benzoxazole, characterized by the presence of difluoromethyl and methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with difluoromethylating agents and methylthiolating agents. One common method involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous electrophilic cyanating agent in the presence of lithium hexamethyldisilazide (LiHMDS) to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the benzoxazole ring provides structural stability. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)benzoxazole: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
2-(Trifluoromethyl)benzoxazole: Contains a trifluoromethyl group instead of a difluoromethyl group, potentially altering its reactivity and interactions.
2-(Chloromethyl)benzoxazole: Contains a chloromethyl group, which can lead to different substitution reactions.
Uniqueness
2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole is unique due to the presence of both difluoromethyl and methylthio groups, which confer distinct chemical properties and potential biological activities. The difluoromethyl group can enhance metabolic stability and binding affinity, while the methylthio group can influence the compound’s reactivity and solubility.
Propriétés
Formule moléculaire |
C9H7F2NOS |
|---|---|
Poids moléculaire |
215.22 g/mol |
Nom IUPAC |
2-(difluoromethyl)-5-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NOS/c1-14-5-2-3-7-6(4-5)12-9(13-7)8(10)11/h2-4,8H,1H3 |
Clé InChI |
HULJBJGACLFLSU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC2=C(C=C1)OC(=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



